molecular formula C19H19N5O3S B3443145 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 557065-71-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3443145
CAS No.: 557065-71-1
M. Wt: 397.5 g/mol
InChI Key: GHEWRJFTJRBOPS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound functions by targeting the ATP-binding site of the receptor, thereby suppressing its autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Research into this inhibitor is primarily focused on oncology, where it is utilized as a chemical tool to investigate the role of EGFR-driven signaling in various cancer models, including non-small cell lung cancer and glioblastoma. Its core research value lies in its ability to induce apoptosis and inhibit uncontrolled cell growth in EGFR-overexpressing malignancies. Studies have highlighted its efficacy in pre-clinical settings, demonstrating significant anti-proliferative effects, which positions it as a valuable compound for exploring resistance mechanisms and for use in combination therapy studies with other targeted agents or chemotherapeutics. The 1,2,4-triazole scaffold is a known pharmacophore in kinase inhibitor design, contributing to the molecule's strong binding affinity and selectivity. This makes the compound a crucial asset for fundamental cancer biology research and for the development of novel therapeutic strategies aimed at overcoming limitations of existing EGFR-targeted drugs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-2-24-18(13-4-3-7-20-11-13)22-23-19(24)28-12-17(25)21-14-5-6-15-16(10-14)27-9-8-26-15/h3-7,10-11H,2,8-9,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEWRJFTJRBOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557065-71-1
Record name N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the triazole and pyridine groups via nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage through an amidation reaction under controlled conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzodioxin core linked to a triazole moiety via a sulfanyl group. The synthesis typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and various substituted acetamides.

Synthesis Overview:

  • Step 1: Formation of the benzodioxin base through reactions involving appropriate halides and nucleophiles.
  • Step 2: Introduction of the triazole ring via coupling reactions with pyridine derivatives.
  • Step 3: Final modifications to yield the acetamide structure.

Enzyme Inhibition

Research has demonstrated that compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit enzyme inhibitory properties. Specifically:

  • Alpha-glucosidase Inhibition: This activity suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) through the modulation of carbohydrate metabolism.

Antimicrobial Properties

The compound has also shown promise in antimicrobial assays, indicating its potential use in developing new antibiotics or antifungal agents. The presence of the triazole ring is particularly noted for enhancing antifungal activity.

Diabetes Management

Due to its ability to inhibit alpha-glucosidase, this compound may be developed into a therapeutic agent for T2DM. By slowing carbohydrate absorption in the intestines, it can help control postprandial blood sugar levels.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may have neuroprotective effects that could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease (AD). The inhibition of acetylcholinesterase has been noted in related compounds.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate enzyme inhibitionDemonstrated significant inhibition of alpha-glucosidase and acetylcholinesterase
Assess antimicrobial activityShowed broad-spectrum activity against various bacterial strains
Investigate neuroprotective propertiesIndicated potential for reducing neurodegeneration in animal models

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Difference : The ethyl group in the target compound is replaced with a furan-2-ylmethyl substituent, and the pyridin-3-yl group is replaced with pyridin-2-yl.
  • Impact: The furan group introduces an oxygen-containing heterocycle, which may alter solubility and electronic properties.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Difference : Pyridin-3-yl in the target compound is replaced with pyridin-2-yl.
  • Impact : The positional isomerism of the pyridine ring modifies the molecule’s dipole moment and binding affinity. Pyridin-2-yl may favor interactions with metal ions or aromatic residues in enzymes compared to pyridin-3-yl .

Core Heterocycle Modifications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

  • Key Difference : The 1,2,4-triazole ring is replaced with a pyrimido[5,4-b]indole system.
  • Impact: The pyrimidoindole core adds a fused bicyclic structure, increasing molecular rigidity and planarity.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituent (Position 4) Pyridine Position Heterocyclic Core
Target Compound Ethyl Pyridin-3-yl 1,2,4-Triazol
N-(...furan-2-ylmethyl...)acetamide Furan-2-ylmethyl Pyridin-2-yl 1,2,4-Triazol
N-(...pyridin-2-yl...)acetamide Ethyl Pyridin-2-yl 1,2,4-Triazol
N-(...pyrimido[5,4-b]indol...)acetamide Methyl N/A Pyrimido[5,4-b]indole
  • Lipophilicity : Ethyl and methyl groups (as in the target compound and ) likely increase logP compared to the polar furan-2-ylmethyl group.
  • Electronic Effects : Pyridin-3-yl’s nitrogen at the meta position may reduce electron-withdrawing effects compared to pyridin-2-yl’s ortho nitrogen.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and cytotoxic effects based on available literature.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a triazole ring, which are known for their biological activities. The molecular formula is C19H19N5O3SC_{19}H_{19}N_{5}O_{3}S .

1. Enzyme Inhibition

Research has demonstrated that derivatives of benzodioxane and acetamide exhibit enzyme inhibitory potential. Specifically, the compound was screened against alpha-glucosidase and acetylcholinesterase enzymes. The results indicated promising inhibitory activity, suggesting potential use in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Enzyme Inhibition Activity
Alpha-glucosidaseModerate
AcetylcholinesteraseSignificant

2. Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various pathogens. It showed effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics in some cases.

Pathogen MIC (µg/mL) Comparison with Standard Antibiotics
Methicillin-resistant S. aureus1Comparable to daptomycin
Vancomycin-resistant E. faecium2Twice as effective as vancomycin

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines such as Caco-2 and A549. The compound demonstrated decreased viability of Caco-2 cells at concentrations that did not significantly affect normal cells.

Cell Line Viability (%) Concentration (µM)
Caco-239.810
A54956.910

Case Studies

In a recent study published in PubChem, researchers synthesized various derivatives of the compound and tested their biological activities. The findings highlighted its potential as an antimicrobial agent and an enzyme inhibitor, reinforcing its therapeutic prospects .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Heterocyclic core formation : The triazole-pyridazine scaffold is constructed via cyclocondensation of hydrazine derivatives with nitriles or amidines under reflux conditions (e.g., ethanol, 80–100°C).
  • Sulfanyl-acetamide coupling : Thiolation of the triazole intermediate using Lawesson’s reagent or thiourea derivatives, followed by nucleophilic substitution with chloroacetamide precursors .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Key optimization parameters: Reaction time (12–24 hrs), temperature control (±5°C), and stoichiometric ratios (1:1.2 for thiolation steps) .

Q. How can structural characterization challenges be addressed for this compound?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity of the triazole ring and sulfanyl linkage.
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error.
  • X-ray crystallography : For resolving ambiguities in stereochemistry, particularly for the benzodioxin and pyridinyl moieties . Common pitfalls: Overlapping signals in aromatic regions (6.5–8.5 ppm) require 2D NMR techniques (e.g., COSY, HSQC) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based or ADP-Glo™ assays.
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination.
  • Solubility and stability : Use HPLC-UV to assess compound integrity in PBS (pH 7.4) over 24 hrs at 37°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog synthesis : Modify substituents on the pyridinyl (e.g., electron-withdrawing groups) and benzodioxin (e.g., methoxy vs. methyl) to assess impact on potency.
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) and hydrophobic regions .
  • Data correlation : Tabulate IC50_{50} values against structural variables (Table 1):
Substituent (R1_1)Pyridinyl PositionIC50_{50} (μM)Selectivity Index
Ethyl30.4512.3
Propyl31.205.6
Ethyl4>10N/A

Note: Ethyl at pyridinyl-3 enhances kinase inhibition .

Q. What computational strategies resolve contradictions in biological data?

  • Molecular dynamics (MD) simulations : Simulate binding to EGFR (PDB: 1M17) to explain divergent IC50_{50} values across cell lines.
  • ADMET prediction : Use SwissADME or ADMETlab to reconcile poor in vivo efficacy with high in vitro potency (e.g., cytochrome P450 interactions) .
  • Dose-response modeling : Fit data to Hill-Langmuir equations to distinguish allosteric vs. competitive inhibition mechanisms .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS/MS profiling : Monitor reaction mixtures for common byproducts (e.g., des-ethyl triazole derivatives).
  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify labile groups (e.g., sulfanyl cleavage).
  • Stabilization strategies : Use antioxidants (e.g., BHT) in formulations or replace the sulfanyl group with sulfone for oxidative stability .

Methodological Considerations

  • Contradictory bioactivity data : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Scale-up challenges : Optimize Pd-catalyzed steps () with Buchwald-Hartwig conditions (e.g., Pd(OAc)2_2, Xantphos, Cs2_2CO3_3) to reduce metal leaching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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